3-Methyl-4-nitropyridine-2-carbonitrile

Catalog No.
S1940028
CAS No.
30235-13-3
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-nitropyridine-2-carbonitrile

CAS Number

30235-13-3

Product Name

3-Methyl-4-nitropyridine-2-carbonitrile

IUPAC Name

3-methyl-4-nitropyridine-2-carbonitrile

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,1H3

InChI Key

DKPVRRHCWVGYDO-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1C#N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CN=C1C#N)[N+](=O)[O-]

The exact mass of the compound 3-Methyl-4-nitropyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methyl-4-nitropyridine-2-carbonitrile is a highly functionalized heterocyclic building block designed for multi-step synthesis. Its structure incorporates three key reactive sites: a nitro group at the C4 position, a nitrile at C2, and a methyl group at C3. The electron-withdrawing nature of the nitro and nitrile groups activates the pyridine ring, making the nitro group a reliable precursor to a primary amine via reduction, which is a common and critical step in the synthesis of complex pharmaceutical intermediates. [1] The specific positioning of these functional groups provides a defined and predictable platform for constructing substituted aminopyridine scaffolds.

Substituting this compound with simpler analogs, such as 4-nitropyridine-2-carbonitrile (lacking the C3-methyl group) or attempting to produce the equivalent structure by nitrating a simpler methyl-substituted pyridine, introduces significant process and performance risks. The C3-methyl group sterically and electronically influences the reactivity of the adjacent C2-nitrile and the C4-nitro groups, meaning reaction conditions (catalysts, temperature, reaction times) optimized for this compound may not be transferable to its unmethylated analog. [1] Furthermore, building the target molecule from a pre-nitrated picoline often results in poor regioselectivity and significant safety hazards, making 3-Methyl-4-nitropyridine-2-carbonitrile a more reliable choice for controlled, scalable synthesis. [2]

Enables Regiochemically Pure Synthesis, Avoiding Hazardous Nitration of Picolines

A common alternative strategy for producing related aminopyridine intermediates involves the direct nitration of substituted picolines (methylpyridines). However, this method is explicitly documented to suffer from critical process flaws. Nitrating readily available starting materials like 2-amino-4-picoline or 2-hydroxy-4-picoline results in non-selective nitration, yielding an isomeric mixture of 3-nitro and 5-nitro products that require separation. [1] More critically, these nitration reactions are cited as having "thermo-chemical hazards and potential for 'run-away' when carried out in large [scale]". [1] Using 3-Methyl-4-nitropyridine-2-carbonitrile as a starting material circumvents both these issues by providing the key substituents in the correct positions, ensuring 100% regioselectivity for the subsequent reduction of the nitro group and avoiding a hazardous, difficult-to-control reaction step.

Evidence DimensionRegioselectivity & Process Safety
Target Compound DataProvides fixed, unambiguous 3-methyl, 4-nitro substitution pattern, avoiding direct nitration of the pyridine ring.
Comparator Or BaselineDirect nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline.
Quantified DifferenceQualitative but critical: Avoids formation of 3-nitro/5-nitro isomeric mixtures and documented thermal runaway hazards.
ConditionsLarge-scale synthesis of aminopyridine intermediates for pharmaceutical manufacturing (e.g., for Nevirapine).

For process scale-up, this compound offers a safer and more reliable synthetic route that guarantees isomeric purity, reducing downstream separation costs and eliminating significant safety risks.

Alkyl Group at C3 Position Electronically Activates the C2 Position for Substitution

The methyl group at the C3 position is not an inert spectator; it electronically influences adjacent positions on the pyridine ring. Studies on the relative reactivity of substituted pyridines have shown that a 3-methyl substituent activates the C2 position towards nucleophilic attack. [1] In competitive reactions with phenyllithium, 3-picoline (3-methylpyridine) was found to be more reactive than pyridine itself at the C2 position. This principle indicates that the C2-nitrile group on the target compound is electronically activated compared to the same group on an un-methylated analog. This activation can influence reaction rates and conditions for transformations involving the nitrile, such as hydrolysis or addition reactions.

Evidence DimensionRelative Reactivity at C2 Position
Target Compound DataThe 3-methyl group provides electronic activation at the C2 position, where the nitrile is located.
Comparator Or Baseline4-nitropyridine-2-carbonitrile (un-methylated analog).
Quantified Difference3-Picoline is more reactive than pyridine in nucleophilic substitution at the C2 position.
ConditionsCompetitive reaction with phenyllithium nucleophile.

This inherent electronic activation means that process parameters for reactions at the C2-nitrile cannot be assumed to be interchangeable with the un-methylated analog, making this specific compound necessary for processes developed around its unique reactivity profile.

Precursor for Regiochemically Defined Pharmaceutical Intermediates

This compound is the logical choice for multi-step syntheses where the final product is a 4-amino-3-methyl-2-substituted pyridine. Its primary value is in workflows where the high cost of isomeric contamination or the documented safety risks of direct picoline nitration are unacceptable, such as in the scale-up of active pharmaceutical ingredients. [1]

Development of Kinase Inhibitor Scaffolds

The 4-amino-3-methylpyridine core, readily accessible from this starting material, is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. The specific placement of the methyl group provides a steric and electronic handle to fine-tune binding interactions in an enzyme's active site, making this precursor ideal for creating libraries of derivatives where precise structure-activity relationships are being explored.

Synthesis Requiring Differentiated Reactivity at C2 and C4

This compound is well-suited for synthetic routes that require sequential, selective transformations. For example, a process may first involve the reduction of the C4-nitro group, followed by a separate transformation of the electronically-activated C2-nitrile. [2] The defined structure allows for a predictable, stepwise elaboration of the pyridine core.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

3-Methyl-4-nitropyridine-2-carbonitrile

Dates

Last modified: 08-16-2023

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